

Spectroscopic Profile of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethylpyrazine

Cat. No.: B102239

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethyl-2,3-dimethylpyrazine** (CAS No. 15707-34-3), a key aroma compound found in various food products. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

5-Ethyl-2,3-dimethylpyrazine is a substituted pyrazine known for its nutty, roasted, and cocoa-like aroma.^[1] Its molecular formula is $C_8H_{12}N_2$, and it has a molecular weight of 136.19 g/mol. Accurate spectroscopic data is crucial for the identification, quantification, and structural elucidation of this compound in various matrices. This guide summarizes the available spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative data for **5-Ethyl-2,3-dimethylpyrazine**. For NMR and IR spectroscopy, experimental data for this specific compound is not widely available in public databases. Therefore, the presented data is based on predictive models and analysis of structurally similar compounds. This should be taken into consideration when used for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted, as experimental spectra for **5-Ethyl-2,3-dimethylpyrazine** are not readily available in the surveyed literature and databases. Predictions are based on computational models and are intended to provide an estimate of the expected spectral features.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (ring CH)	~ 8.2 - 8.4	Singlet	-
-CH ₂ - (ethyl)	~ 2.7 - 2.9	Quartet	~ 7.5
-CH ₃ (ethyl)	~ 1.2 - 1.4	Triplet	~ 7.5
-CH ₃ (ring C-2)	~ 2.4 - 2.6	Singlet	-
-CH ₃ (ring C-3)	~ 2.4 - 2.6	Singlet	-

2.1.2. ¹³C NMR (Carbon-13 NMR) Data (Predicted)

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C-2 (ring)	~ 150 - 155
C-3 (ring)	~ 148 - 153
C-5 (ring)	~ 153 - 158
C-6 (ring)	~ 140 - 145
-CH ₂ - (ethyl)	~ 25 - 30
-CH ₃ (ethyl)	~ 12 - 15
-CH ₃ (ring C-2)	~ 20 - 25
-CH ₃ (ring C-3)	~ 20 - 25

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for **5-Ethyl-2,3-dimethylpyrazine** is not available in public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3050 - 3000	C-H stretch	Aromatic (pyrazine ring)
~ 2975 - 2850	C-H stretch	Aliphatic (ethyl and methyl groups)
~ 1580 - 1450	C=N and C=C stretch	Pyrazine ring
~ 1465 - 1440	C-H bend	-CH ₂ - and -CH ₃
~ 1380 - 1365	C-H bend	-CH ₃
~ 1200 - 1000	In-plane C-H bend	Pyrazine ring
~ 850 - 750	Out-of-plane C-H bend	Pyrazine ring

Mass Spectrometry (MS)

The mass spectrum of **5-Ethyl-2,3-dimethylpyrazine** is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

m/z	Relative Intensity	Ion
136	High	[M] ⁺ (Molecular Ion)
135	High	[M-H] ⁺
121	Base Peak	[M-CH ₃] ⁺
108	Moderate	[M-C ₂ H ₄] ⁺ (McLafferty rearrangement)
81	Moderate	Fragmentation of the pyrazine ring
54	Moderate	Fragmentation of the pyrazine ring

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Ethyl-2,3-dimethylpyrazine**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Ethyl-2,3-dimethylpyrazine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on the concentration.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.

- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shifts using the internal standard (TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Thin Film: Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a KBr plate, and allow the solvent to evaporate.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Acquire a background spectrum of the clean KBr plates or the empty sample compartment before running the sample.
- Data Processing:

- Perform a background subtraction from the sample spectrum.
- Identify and label the major absorption peaks.

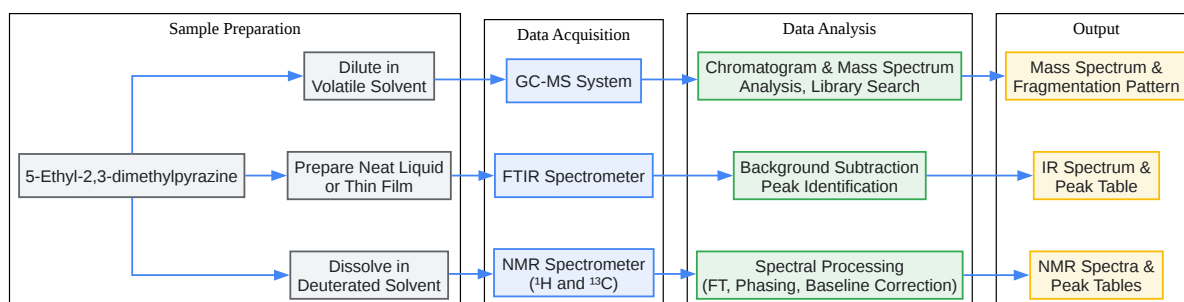
Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **5-Ethyl-2,3-dimethylpyrazine** (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC) Conditions:
 - GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 50 $^{\circ}$ C, hold for 2 minutes, then ramp to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min, and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - MS System: A mass spectrometer with an Electron Ionization (EI) source.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Transfer Line Temperature: 280 $^{\circ}$ C.
- Data Analysis:

- Identify the peak corresponding to **5-Ethyl-2,3-dimethylpyrazine** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Ethyl-2,3-dimethylpyrazine**.



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General workflow for the spectroscopic analysis of **5-Ethyl-2,3-dimethylpyrazine**.

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References

- 1. 5-Ethyl-2,3-dimethylpyrazine | C₈H₁₂N₂ | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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